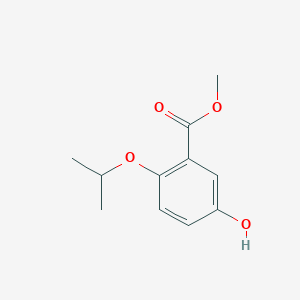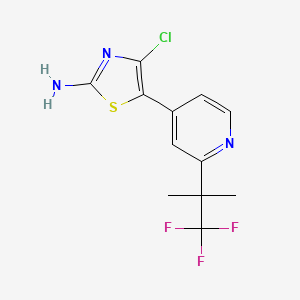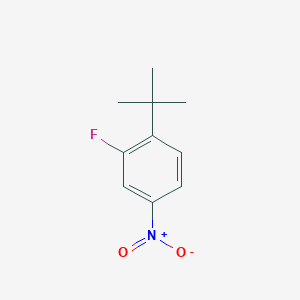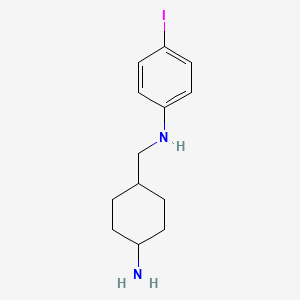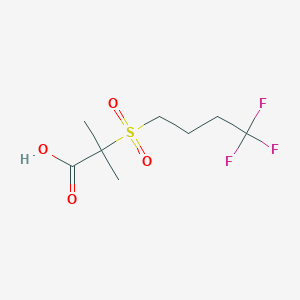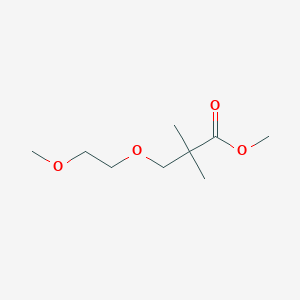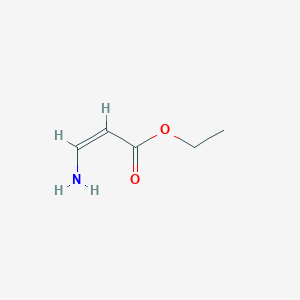![molecular formula C9H4F2O2S B1397835 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid CAS No. 550998-68-0](/img/structure/B1397835.png)
5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactions
- Benzo[b]thiophene derivatives have been extensively studied for their reactivity and synthesis potential. For example, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives has been examined under various conditions, revealing insights into substitution reactions and the formation of new compounds (Cooper & Scrowston, 1971).
Biological and Medicinal Applications
- A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives found potent anti-inflammatory activity in these compounds (Radwan, Shehab, & El-Shenawy, 2009).
- Another research highlighted the antitubercular activity of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis, suggesting their potential as lead candidates for tuberculosis therapy (Mahajan et al., 2016).
- Benzo[b]thiophene molecules are also found to be important in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).
Miscellaneous Applications
- Synthesis and characterization of various benzo[b]thiophene derivatives, exploring their potential in diverse applications like material science and chemical engineering, have been documented (Campaigne & Abe, 1975).
- In the field of organic chemistry, the development of novel arylidene derivatives of benzo[b]thiophene-2-carboxylic acid and their antimicrobial and antifungal activity have been studied, highlighting the versatility of these compounds (Kathiravan, Venugopal, & Muthukumaran, 2017).
Biochemical Analysis
Biochemical Properties
5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The interactions between this compound and these microorganisms suggest its potential use in bioremediation and other environmental applications. Additionally, the presence of fluorine atoms may enhance its binding affinity to certain enzymes, thereby influencing its biochemical activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of particular interest. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported that certain derivatives of thiophene-2-carboxylic acid exhibit anti-oligomer and anti-fibril activities on alpha-synuclein and tau proteins, which are implicated in neurodegenerative diseases . These findings suggest that this compound may have potential therapeutic applications in the treatment of such conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound is known to undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The degradation process likely involves the binding of this compound to specific enzymes produced by these microorganisms, leading to its breakdown. Additionally, the presence of fluorine atoms may enhance its binding affinity to certain enzymes, thereby influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound undergoes degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6, with a degradation rate of 23% . The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that certain derivatives of thiophene-2-carboxylic acid, such as thionaphthene-2-carboxylic acid, decrease osteoclast-mediated bone resorption in vitro and have shown efficacy in animal models of hypercalcaemia of malignancy . These findings suggest that this compound may have potential therapeutic applications at specific dosages, while higher doses may result in toxic or adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation by microorganisms such as Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 . The enzymes produced by these microorganisms play a crucial role in the breakdown of this compound, highlighting the importance of microbial interactions in its metabolism. Additionally, the presence of fluorine atoms may influence the metabolic flux and levels of metabolites associated with this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be soluble in ethanol, acetone, and chloroform, but insoluble in water . These solubility properties may affect its distribution and localization within biological systems, as well as its accumulation in specific tissues.
Properties
IUPAC Name |
5,7-difluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2S/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQBFIAFACNRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


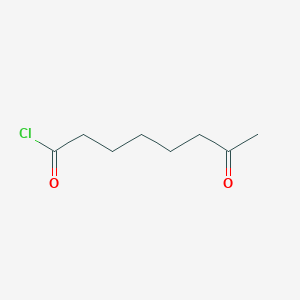
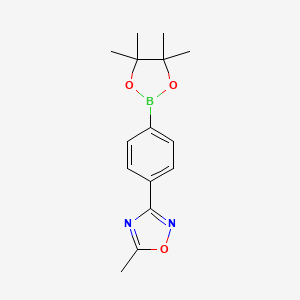
amine](/img/structure/B1397755.png)
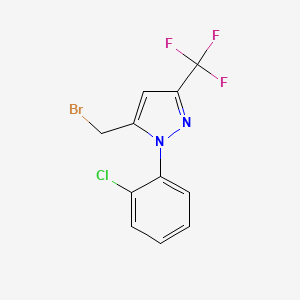
![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)
